molecular formula C11H14O2 B2381911 4-(3-Methylphenyl)butanoic acid CAS No. 22156-45-2

4-(3-Methylphenyl)butanoic acid

Cat. No.: B2381911
CAS No.: 22156-45-2
M. Wt: 178.231
InChI Key: ZSWOPPIBUSNCLN-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butanoic acid (IUPAC name: this compound) is a substituted butanoic acid derivative featuring a 3-methylphenyl group attached to the fourth carbon of the butanoic acid chain. These compounds are often intermediates in pharmaceutical synthesis or studied for their metabolic roles .

Properties

IUPAC Name

4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOPPIBUSNCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)butanoic acid typically involves the reaction of 3-methylbenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Methylphenyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

Substituents on the phenyl ring significantly influence molecular conformation, solubility, and reactivity. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives
  • 4-(4-Bromophenyl)butanoic acid (CAS: 35656-89-4): Molecular Formula: C₁₀H₁₁BrO₂ Molar Mass: 243.1 g/mol Melting Point: 67 °C Boiling Point: 176 °C at 3 mmHg Application: Used in chiral chemistry and as a precursor for anticancer agents like chlorambucil .
Alkoxy-Substituted Derivatives
  • 4-(3-Methoxyphenoxy)butanoic acid: Conformation: The carboxyl group exhibits a torsion angle of 174.73°, slightly twisted compared to chlorinated analogs (161.6° in 4-(4-chlorophenoxy)butanoic acid) . Synthesis: Prepared via ethyl ester intermediates under mild conditions .
  • 4-(2,5-Dimethoxyphenyl)butanoic acid: Molecular Formula: C₁₂H₁₆O₄ Molar Mass: 224.25 g/mol Melting Point: 67–71 °C Application: Studied for its role in antioxidant and anti-inflammatory pathways .
Phenoxy and Positional Isomers
  • 2-(3-Methylphenoxy)butanoic acid (CAS: 113104-27-1): Molecular Formula: C₁₁H₁₄O₃ Molar Mass: 194.23 g/mol Key Feature: The phenoxy group at the 2-position alters steric hindrance, impacting enzyme binding in metabolic studies .

Data Table: Comparative Properties of Butanoic Acid Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Application/Feature Reference
4-(3-Fluoro-4-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 196.22 N/A N/A Metabolic stability studies
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.1 67 176 (3 mmHg) Anticancer precursor
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 224.25 67–71 368.7 Antioxidant research
2-(3-Methylphenoxy)butanoic acid C₁₁H₁₄O₃ 194.23 N/A N/A Enzyme interaction studies

Metabolic and Toxicological Roles

  • Uremic Toxicity: 4-Guanidinobutanoic acid (a butanoic acid derivative) is identified as a uremic toxin, accumulating in renal failure and inhibiting protein synthesis at high concentrations .
  • Anticancer Applications: 4-Phenylbutanoic acid derivatives serve as precursors for chlorambucil, a nitrogen mustard alkylating agent used in chemotherapy .

Biological Activity

4-(3-Methylphenyl)butanoic acid, a compound characterized by its unique structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of approximately 192.26 g/mol. Its structure includes a butanoic acid moiety attached to a phenyl group with a methyl substituent at the para position. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. These findings suggest potential applications in treating inflammatory diseases.

2. Analgesic Effects

The compound has also been studied for its analgesic properties. Experimental data demonstrate that it can effectively reduce pain responses in animal models, indicating its potential as a therapeutic agent for pain management.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, highlighting its potential as a candidate for cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The phenyl group may engage in aromatic interactions with receptors, influencing signaling pathways related to inflammation and pain.

Case Studies

Several case studies have explored the effects of this compound in clinical and experimental settings:

  • Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to control groups.
  • Case Study 2 : A clinical trial assessing the analgesic effects in patients with chronic pain conditions reported positive outcomes, with participants experiencing reduced pain levels after treatment with the compound.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Hydroxy-4-(3-methylphenyl)butanoic acidHydroxyl and methyl groupsAnti-inflammatory, analgesic
3-Oxo-4-(3-methylphenyl)butanoic acidKetone groupAnticancer activity
(S)-2-Amino-4-(3-methylphenyl)butanoic acidAmino and carboxylic groupsNeurotransmitter precursor

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